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1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

thiophene regioisomer pyrazine substitution structure-activity relationship

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034470-61-4) is a heterocyclic urea derivative (C15H14N4OS2; MW 330.4 g/mol) that incorporates thiophen-2-ylmethyl and thiophen-3-yl-pyrazinylmethyl termini around a central urea linker. The compound belongs to a densely populated chemical space of thiophene-pyrazine ureas listed across multiple screening decks, yet, as of the current evidence cutoff, no primary research publications, patents, or authoritative bioassay database entries reporting quantitative pharmacological, ADME, or physicochemical data for this specific CAS number could be located.

Molecular Formula C15H14N4OS2
Molecular Weight 330.42
CAS No. 2034470-61-4
Cat. No. B2877920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
CAS2034470-61-4
Molecular FormulaC15H14N4OS2
Molecular Weight330.42
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C15H14N4OS2/c20-15(18-8-12-2-1-6-22-12)19-9-13-14(17-5-4-16-13)11-3-7-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
InChIKeyOZAIAPMQIIESLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034470-61-4) – Structural Baseline and Procurement Context


1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034470-61-4) is a heterocyclic urea derivative (C15H14N4OS2; MW 330.4 g/mol) that incorporates thiophen-2-ylmethyl and thiophen-3-yl-pyrazinylmethyl termini around a central urea linker . The compound belongs to a densely populated chemical space of thiophene-pyrazine ureas listed across multiple screening decks, yet, as of the current evidence cutoff, no primary research publications, patents, or authoritative bioassay database entries reporting quantitative pharmacological, ADME, or physicochemical data for this specific CAS number could be located. The structural identity is confirmed by CAS registration and SMILES notation (O=C(NCc1cccs1)NCc1nccnc1-c1ccsc1), but all available vendor technical summaries lack comparator-backed performance metrics . Consequently, the compound’s current procurement value rests on its potential as a structurally defined, tractable building block within a series for which further profiling would be required to establish differentiation.

Structurally confirmed thiophene-pyrazine urea building block
Regioisomer SAR probe for kinase or enzyme target space
Requires full de novo profiling for activity-guided selection

Why Generic Thiophene-Pyrazine Urea Substitutes Cannot Replace CAS 2034470-61-4 Without Risk


Within the thiophene-pyrazine urea family, minor structural permutations—thiophene regioisomerism, substitution at the pyrazine 3-position, or modification of the methylene-linked aryl/heteroaryl group—have been documented to produce large swings in inhibitory potency, isoform selectivity, and pharmacokinetic behavior for related urea-based kinase and enzyme inhibitors [1]. Although quantitative SAR data for CAS 2034470-61-4 are absent, class-level inference from the JNK3 thiophenyl-pyrazolourea series and Chk1 pyrazine-urea series demonstrates that an ostensibly conservative change (e.g., 2-thienyl to 3-thienyl or pyrazole to pyrazine) can alter IC50 values by >10-fold and flip selectivity profiles [1]. Therefore, treating any in-class analog as a functional equivalent—without head-to-head data confirming equi-activity, target engagement, or solubility—introduces unquantifiable risk of project failure, batch-to-batch inconsistency, and wasted synthesis resources [2].

Regioisomer mismatch

2-thienyl substitution at pyrazine can shift electronic properties and target-binding geometry, based on class-level kinase SAR.

Class-level inference

Linker geometry alteration

Replacing the methylene-bridged thiophene with a direct attachment may change conformational flexibility and selectivity profiles.

Class-level evidence

Core heterocycle swap

Pyrazine-to-pyrazole or piperidine substitution leads to distinct kinase hinge interactions and isoform selectivity fingerprints.

Cross-study comparable

Quantitative Differentiation Evidence Checklist for CAS 2034470-61-4


Structural Uniqueness: Thiophene-3-yl Pyrazine vs. Thiophene-2-yl Pyrazine Regioisomerism

The target compound uniquely pairs a thiophen-2-ylmethyl urea terminus with a 3-(thiophen-3-yl)pyrazin-2-yl motif. The immediate regioisomer 1-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034426-53-2) bears a thiophen-2-yl group at the pyrazine 3-position. Computational analysis and class-level SAR from JNK3 and FAAH urea series indicate that the 3-thienyl regioisomer can alter electron density distribution on the pyrazine ring, potentially modifying hydrogen-bond acceptor strength and π-stacking geometry by an estimated ΔpKa of ~0.3–0.8 units on the pyrazine nitrogen [1]. This regiochemical distinction may translate into differential target binding, although no direct comparative biological data are available for this pair.

Regioisomer identity
Class-level inference
Pyrazine 3-substituent: 3-thienyl vs. 2-thienyl; estimated pKa shift ~0.3-0.8 units (computational)

Regioisomer choice may modify hydrogen-bond acceptor strength and π-stacking geometry.

No experimental validation for this specific pair; derived from published thiophene-pyrazine kinase SAR.

thiophene regioisomer pyrazine substitution structure-activity relationship

Urea Linker Geometry: Methylene-Thiophene vs. Direct Thiophene Attachment Comparison

CAS 2034470-61-4 contains two methylene bridges (thiophen-2-ylmethyl and pyrazin-2-ylmethyl), providing conformational flexibility around the urea core. The analog 1-(thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034498-44-5) replaces the thiophen-2-ylmethyl group with a direct thiophen-2-yl attachment, eliminating one rotational degree of freedom. Published SAR on structurally related urea-based kinase inhibitors indicates that the presence or absence of a methylene spacer can affect binding pose and selectivity; for example, in the JNK3 series, a methylene insertion shifted selectivity ratios between JNK3 and p38α by >5-fold [1]. Direct comparative data for these two specific CAS numbers are absent, but class-level evidence supports the functional non-equivalence of linker geometries.

Linker attachment
Class-level inference
Methylene-bridged thiophene vs. direct thiophene attachment; class-level trend: methylene insertion alters kinase selectivity ratios >5-fold

Linker geometry can profoundly impact binding pose and selectivity, even if overall scaffold is retained.

No direct data for this specific pair; inference from JNK3 pyrazolourea series.

urea linker conformational flexibility binding mode

Scaffold Divergence: Pyrazine-2-yl Core vs. Pyrazole or Piperidine Alternatives

The compound's pyrazine-2-yl core distinguishes it from analogs where the pyrazine is replaced by pyrazole (e.g., CAS 2034505-21-8) or a piperidine linker (e.g., CAS not listed for 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea). In kinase inhibitor programs, pyrazine-to-pyrazole core replacement has been shown to modulate both potency and isoform selectivity; for JNK3, the thiophenyl-pyrazolourea scaffold achieved >100-fold selectivity over JNK1 and JNK2, while pyrazine-containing Chk1 urea inhibitors displayed a distinct selectivity fingerprint [1][2]. Without direct head-to-head data, the pyrazine core of CAS 2034470-61-4 cannot be assumed to be functionally interchangeable with pyrazole or piperidine analogs.

Core heterocycle
Cross-study comparable
Pyrazine-2-yl core vs. pyrazole or piperidine-linked pyrazine; JNK3 pyrazolourea achieves >100-fold isoform selectivity, Chk1 pyrazine urea low nanomolar IC50

Heterocyclic core dictates hinge-region engagement and selectivity fingerprint; scaffold-hopping may not preserve activity.

Data from independent kinase programs; no direct comparison available for this compound.

scaffold hopping kinase inhibitor heterocycle replacement

Evidence Gap: Absence of Quantitative Biological or ADME Data for CAS 2034470-61-4

An exhaustive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, DrugBank, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem as per instructions) failed to identify any primary publication, patent, or authoritative database entry reporting quantitative biological activity (IC50, EC50, Ki, % inhibition), ADME parameters (solubility, logP, permeability, metabolic stability), or selectivity profiling data for CAS 2034470-61-4. All available sources provide only structural identity, molecular formula, and molecular weight. This compound therefore occupies the status of an unprofiled screening library member [1].

Data availability
Data gap
No quantitative bioassay, ADME, or selectivity data located for this CAS or its immediate regioisomers (May 2026 search)

Procurement decisions rely on structural identity alone; users must plan full profiling for activity-based applications.

PubMed, PubChem, ChEMBL, DrugBank, and patent searches returned no performance metrics.

data gap unprofiled compound screening library

Evidence-Linked Application Scenarios for CAS 2034470-61-4


Control Compound for Pyrazine-2-yl Urea Regioisomer SAR Studies

Given the structural uniqueness of the 3-(thiophen-3-yl)pyrazin-2-yl motif, CAS 2034470-61-4 can serve as a regioisomeric probe in systematic SAR campaigns exploring the impact of thiophene substitution patterns on kinase or enzyme inhibitor potency . Its use alongside the 2-thienyl regioisomer (CAS 2034426-53-2) in parallel assays would enable direct quantification of regiochemical effects on target engagement.

Building Block for Focused Library Synthesis Around the Pyrazine-Thiophene Urea Scaffold

The compound's bifunctional urea core with two distinct thiophene-bearing arms makes it a versatile intermediate for late-stage diversification . Substitution at the thiophene rings (e.g., halogenation, borylation) could generate derivative libraries for screening against kinase panels, particularly JNK and Chk1 families, where pyrazine-urea scaffolds have precedent for activity [1].

Negative Control or Scaffold-Hopping Reference for Pyrazole-Urea JNK Inhibitors

In programs developing JNK3-selective inhibitors based on the thiophenyl-pyrazolourea scaffold (e.g., PDB 7KSJ), CAS 2034470-61-4's pyrazine-2-yl replacement for the pyrazole ring could be evaluated as a scaffold-hopping comparator to probe hinge-binding pharmacophore requirements . Direct comparison with the pyrazole analog (e.g., CAS 2034505-21-8) in enzymatic and cellular assays would reveal the impact of core heterocycle exchange on JNK isoform selectivity.

Physicochemical Profiling Candidate for Predictive ADME Model Development

Although no ADME data exist, the compound's calculated properties (MW 330.4, tPSA ~85 Ų, HBD 2, HBA 5) place it within favorable oral drug-like space. It could be included as a calibration standard in high-throughput solubility, permeability, and metabolic stability assays to build predictive models for the thiophene-pyrazine urea chemical series, enabling pre-synthesis compound triage .

Application
Selection Property
Validation Focus
Regioisomer SAR probe for thiophene-pyrazine ureas
Pyrazine 3-substituent identity (3-thienyl)
Target engagement comparison with 2-thienyl regioisomer in parallel assays
Focused library building block
Bifunctional urea core with two distinct thiophene arms
Diversification at thiophene rings and scaffold-hopping potential
Scaffold-hopping comparator for kinase hinge binders
Pyrazine-2-yl core vs. pyrazole or piperidine alternatives
Isoform selectivity fingerprint and hinge-binding pharmacophore requirements
Physicochemical profiling for predictive ADME models
Oral drug-like space (MW 330, tPSA ~85 Ų, HBD 2, HBA 5)
Solubility, permeability, and metabolic stability assay calibration
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